molecular formula C17H17N3O B10989446 1-methyl-N-[2-(pyridin-4-yl)ethyl]-1H-indole-5-carboxamide

1-methyl-N-[2-(pyridin-4-yl)ethyl]-1H-indole-5-carboxamide

Cat. No.: B10989446
M. Wt: 279.34 g/mol
InChI Key: QCCUZXKSWSRLCJ-UHFFFAOYSA-N
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Description

1-Methyl-N-[2-(pyridin-4-yl)ethyl]-1H-indole-5-carboxamide is a heterocyclic compound with a fascinating structure. It contains an indole nucleus, which is an important aromatic heterocyclic system found in various bioactive molecules. Physically, it appears as a crystalline, colorless substance with a distinct odor .

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route is through the condensation of 1-methylindole-5-carboxylic acid with 2-(pyridin-4-yl)ethylamine. The reaction typically occurs under acidic conditions, resulting in the formation of the desired product.

Reaction Conditions:

    Starting Materials:

Industrial Production Methods: While laboratory-scale synthesis provides valuable insights, industrial production often employs more efficient methods. Unfortunately, specific industrial-scale processes for this compound are not widely documented.

Chemical Reactions Analysis

1-Methyl-N-[2-(pyridin-4-yl)ethyl]-1H-indole-5-carboxamide can participate in various chemical reactions:

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction processes may modify the compound’s properties.

    Substitution: Substituents can be introduced at different positions on the indole ring.

    Common Reagents and Conditions:

Scientific Research Applications

1-Methyl-N-[2-(pyridin-4-yl)ethyl]-1H-indole-5-carboxamide has diverse applications:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).

    Medicine: Explored for therapeutic properties (e.g., antiviral, anticancer).

    Industry: May serve as a precursor in drug development.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. Further research is needed to elucidate these pathways.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone derived from tryptophan.

    4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Investigated for anti-HIV activity .

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

1-methyl-N-(2-pyridin-4-ylethyl)indole-5-carboxamide

InChI

InChI=1S/C17H17N3O/c1-20-11-7-14-12-15(2-3-16(14)20)17(21)19-10-6-13-4-8-18-9-5-13/h2-5,7-9,11-12H,6,10H2,1H3,(H,19,21)

InChI Key

QCCUZXKSWSRLCJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NCCC3=CC=NC=C3

Origin of Product

United States

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